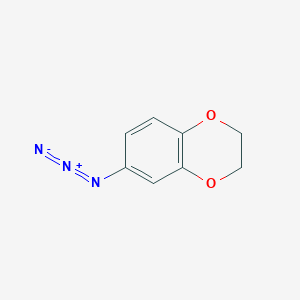
5-fluoro-6-(trifluoromethyl)pyridine-3-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Fluoro-6-(trifluoromethyl)pyridine-3-carbaldehyde (5-FMP) is an organic compound with a wide range of applications in the scientific and pharmaceutical industries. It is a versatile compound, with a range of properties that make it suitable for a variety of applications. 5-FMP can be used in the synthesis of various compounds, as a reagent in various reactions, and as a starting material for the synthesis of drugs. In addition, 5-FMP is a useful intermediate for the synthesis of fluorinated compounds, and has been used in the synthesis of pharmaceuticals.
Mécanisme D'action
5-fluoro-6-(trifluoromethyl)pyridine-3-carbaldehyde is an electrophilic reagent, and its reaction with nucleophiles involves the formation of a covalent bond between the electrophilic carbon atom of 5-fluoro-6-(trifluoromethyl)pyridine-3-carbaldehyde and the nucleophile. The reaction of 5-fluoro-6-(trifluoromethyl)pyridine-3-carbaldehyde with nucleophiles can be used to synthesize a variety of compounds, including pharmaceuticals and fluorinated compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-fluoro-6-(trifluoromethyl)pyridine-3-carbaldehyde are not well understood. 5-fluoro-6-(trifluoromethyl)pyridine-3-carbaldehyde has been used in the synthesis of pharmaceuticals, and some of these drugs have been found to have physiological effects on humans. However, the effects of 5-fluoro-6-(trifluoromethyl)pyridine-3-carbaldehyde itself on humans have not been studied.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 5-fluoro-6-(trifluoromethyl)pyridine-3-carbaldehyde in laboratory experiments is that it is relatively inexpensive and readily available. In addition, 5-fluoro-6-(trifluoromethyl)pyridine-3-carbaldehyde is a versatile reagent, and can be used in a variety of reactions. However, 5-fluoro-6-(trifluoromethyl)pyridine-3-carbaldehyde is a toxic compound, and should be handled with caution.
Orientations Futures
Further research is needed to better understand the biochemical and physiological effects of 5-fluoro-6-(trifluoromethyl)pyridine-3-carbaldehyde. In addition, further research is needed to explore the potential applications of 5-fluoro-6-(trifluoromethyl)pyridine-3-carbaldehyde in the synthesis of pharmaceuticals and fluorinated compounds. Finally, further research is needed to explore the potential of 5-fluoro-6-(trifluoromethyl)pyridine-3-carbaldehyde as a starting material for the synthesis of other compounds.
Méthodes De Synthèse
5-fluoro-6-(trifluoromethyl)pyridine-3-carbaldehyde can be synthesized by a number of methods. The most commonly used method is the reaction of 5-fluoro-2-methylpyridine with trifluoromethyl iodide. This reaction yields 5-fluoro-6-(trifluoromethyl)pyridine-3-carbaldehyde in high yields and is relatively inexpensive. Other methods for the synthesis of 5-fluoro-6-(trifluoromethyl)pyridine-3-carbaldehyde include the reaction of 5-fluoro-2-methylpyridine with bromotrifluoromethane, and the reaction of 5-fluoro-2-methylpyridine with trifluoromethanesulfonyl chloride.
Applications De Recherche Scientifique
5-fluoro-6-(trifluoromethyl)pyridine-3-carbaldehyde is a useful reagent in organic synthesis, and has been used in the synthesis of a number of compounds. 5-fluoro-6-(trifluoromethyl)pyridine-3-carbaldehyde has been used in the synthesis of a number of pharmaceuticals, including the anti-convulsant drug lamotrigine, the antidepressant drug fluoxetine, and the anti-malarial drug mefloquine. 5-fluoro-6-(trifluoromethyl)pyridine-3-carbaldehyde has also been used in the synthesis of a number of fluorinated compounds, including the fluorinated surfactant perfluorooctanesulfonate, and the fluorinated polymer polytetrafluoroethylene.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 5-fluoro-6-(trifluoromethyl)pyridine-3-carbaldehyde involves the introduction of a fluorine and trifluoromethyl group onto a pyridine ring, followed by the oxidation of the resulting alcohol to form the aldehyde.", "Starting Materials": [ "3-pyridinecarboxaldehyde", "5-fluoro-6-(trifluoromethyl)pyridine", "Sodium hydride", "Bromine", "Hydrogen peroxide", "Sodium hydroxide", "Acetic acid" ], "Reaction": [ "Step 1: React 3-pyridinecarboxaldehyde with sodium hydride and bromine to form 5-bromo-6-(trifluoromethyl)pyridin-3-ol.", "Step 2: React 5-bromo-6-(trifluoromethyl)pyridin-3-ol with hydrogen peroxide and sodium hydroxide to form 5-fluoro-6-(trifluoromethyl)pyridin-3-ol.", "Step 3: React 5-fluoro-6-(trifluoromethyl)pyridin-3-ol with acetic acid and sodium hydroxide to form 5-fluoro-6-(trifluoromethyl)pyridine-3-carbaldehyde." ] } | |
Numéro CAS |
1260666-71-4 |
Nom du produit |
5-fluoro-6-(trifluoromethyl)pyridine-3-carbaldehyde |
Formule moléculaire |
C7H3F4NO |
Poids moléculaire |
193.1 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




